Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone-derived ester featuring a 2,6-difluorophenyl substituent at the 2-position of the pyrazol-4-yl ring, a methyl group at the 5-position, and a methyl ester group at the 4-position. Its molecular formula is C₁₃H₁₂F₂N₂O₃, with a molecular weight of 282.25 g/mol.
The 2,6-difluorophenyl group distinguishes it from closely related compounds, as fluorine substitution patterns significantly influence electronic and steric properties. Structural characterization of such molecules typically employs crystallographic tools like SHELXL for refinement and SHELXT for space-group determination .
Properties
Molecular Formula |
C13H12F2N2O3 |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12F2N2O3/c1-7-8(6-11(18)20-2)13(19)17(16-7)12-9(14)4-3-5-10(12)15/h3-5,16H,6H2,1-2H3 |
InChI Key |
ITWXXVCWINGEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC=C2F)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its pyrazole core.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include:
2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid
- Molecular Formula : C₁₂H₁₀F₂N₂O₃
- Molecular Weight : 268.22 g/mol
- Key Difference : The phenyl ring has 2,4-difluoro substitution instead of 2,6-difluoro, and the compound exists as the free acid rather than the methyl ester .
- The carboxylic acid group enhances polarity compared to the ester, influencing solubility and reactivity.
Ethyl 2-(3-(Difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
- Molecular Formula: Not explicitly stated, but MS data (m/z 271.1 [M+H]⁺) suggest a molecular weight of ~270 g/mol.
- Key Difference : Incorporates a cyclopropane-fused cyclopentane scaffold and an ethyl ester group .
- The fused ring system introduces conformational rigidity, which could impact binding affinity in biological contexts.
Methyl 2-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Key Difference : Lacks the 2,6-difluorophenyl substituent entirely, simplifying the structure .
- Implications : Absence of fluorine atoms reduces molecular weight and polar surface area, likely decreasing metabolic stability compared to fluorinated analogs.
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate | C₁₃H₁₂F₂N₂O₃ | 282.25 | 2,6-difluorophenyl, methyl ester | Ester |
| 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid | C₁₂H₁₀F₂N₂O₃ | 268.22 | 2,4-difluorophenyl, carboxylic acid | Carboxylic acid |
| Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate | Unspecified | ~270 | Cyclopropane-fused ring, ethyl ester | Ester |
Discussion of Structural and Functional Implications
- Fluorine Substitution : The 2,6-difluoro pattern in the target compound creates a symmetrical, sterically hindered environment compared to the 2,4-difluoro isomer. This symmetry may promote distinct crystal-packing motifs, as seen in studies using graph-set analysis for hydrogen-bonded networks .
- Ester vs.
- Ring Systems : The cyclopropane-fused analog’s rigid structure contrasts with the flexibility of the target compound’s pyrazolone ring, highlighting how conformational freedom impacts intermolecular interactions.
Biological Activity
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060045-78-3) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological targets, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₂F₂N₂O₃
- Molecular Weight : 282.24 g/mol
- CAS Number : 2060045-78-3
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors through various organic synthesis methods. The detailed synthetic routes often employ heterocyclic chemistry techniques to construct the pyrazole framework, which is crucial for its biological activity .
Antitumor Activity
This compound has shown promising antitumor properties. Research indicates that compounds with similar pyrazole structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can potentially lead to the death of rapidly dividing cancer cells .
Antimicrobial Properties
Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Bacillus cereus .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : There is evidence suggesting that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Metabolism : By interfering with metabolic pathways essential for cell survival and replication, these compounds can effectively reduce tumor growth.
Case Studies
Recent studies have highlighted the biological efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with a multi-step synthesis involving cyclocondensation of hydrazine derivatives with β-keto esters, followed by fluorination at the 2,6-positions of the phenyl ring. Use Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical variables. Post-synthesis, employ HPLC or GC-MS to quantify yields and purity . Integrate computational reaction path searches (e.g., quantum chemical calculations) to pre-screen viable pathways, as demonstrated by ICReDD’s workflow .
| Key Parameters for Optimization |
|---|
| Temperature: 80–120°C |
| Solvent: DMF/THF (polar aprotic) |
| Catalyst: Pd/C or CuI |
| Reaction Time: 12–24 hrs |
Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?
- Methodological Answer : Combine 1H/13C NMR (for fluorinated aromatic protons and ester groups), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (exact mass ± 2 ppm). For crystalline samples, use X-ray diffraction to resolve stereochemical ambiguities. Cross-validate with computational NMR chemical shift predictions (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level) to confirm assignments .
Q. What experimental strategies are effective in assessing the compound’s reactivity under varying conditions (e.g., hydrolysis, photostability)?
- Methodological Answer : Conduct accelerated stability studies :
- Hydrolysis : Expose to buffered solutions (pH 1–13) at 40°C for 14 days; monitor degradation via LC-MS.
- Photostability : Use a xenon lamp (ICH Q1B guidelines) and track UV-vis spectral changes.
Apply kinetic modeling (e.g., pseudo-first-order decay) to derive rate constants and activation energies .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into reaction mechanism elucidation for this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates in fluorination or esterification steps. For example, calculate Gibbs free energy profiles for competing pathways (e.g., SNAr vs. radical mechanisms). Pair with intrinsic reaction coordinate (IRC) analysis to validate mechanistic trajectories. Experimental validation via isotopic labeling (e.g., 18O in ester groups) can resolve computational ambiguities .
Q. What statistical approaches in experimental design are most suitable for optimizing reaction parameters in its synthesis?
- Methodological Answer : Employ response surface methodology (RSM) with central composite design to model non-linear relationships between variables (e.g., temperature, reagent stoichiometry). Use ANOVA to identify significant factors (p < 0.05). For high-dimensional spaces, machine learning algorithms (e.g., random forests) can predict optimal conditions from historical data .
| DoE Workflow Example |
|---|
| 1. Screening: Plackett-Burman design (identify critical factors) |
| 2. Optimization: Box-Behnken design (3 factors, 15 runs) |
| 3. Validation: Confirmatory runs (±5% error tolerance) |
Q. How should conflicting data regarding the compound’s bioactivity or reaction outcomes be systematically addressed?
- Methodological Answer : Implement a triangulation protocol :
- Replicate experiments under standardized conditions (pH, humidity control).
- Cross-check analytical methods (e.g., LC-MS vs. NMR for purity).
- Use control compounds (e.g., non-fluorinated analogs) to isolate variable effects.
Publish negative results to reduce publication bias and facilitate meta-analyses .
Q. What reactor configurations are optimal for scaling up synthesis while maintaining product integrity?
- Methodological Answer : For exothermic reactions (e.g., fluorination), use continuous-flow reactors with in-line cooling and real-time FTIR monitoring. For multiphasic systems, membrane reactors can enhance selectivity by isolating reactive intermediates. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and hotspot formation .
Cross-Disciplinary Considerations
Q. How can researchers integrate chemical biology methods to study this compound’s interactions with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For cellular studies, apply fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track subcellular localization. Pair with knockout models (CRISPR/Cas9) to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
